An In-depth Technical Guide to Diphenylmethane: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Diphenylmethane: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylmethane, a fundamental aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its applications as a chemical intermediate and its role in the development of therapeutic agents. This document adheres to stringent data presentation standards, including detailed experimental protocols and visual representations of chemical pathways and workflows to support advanced research and development.
Chemical Structure and Identification
Diphenylmethane, systematically named 1,1'-methylenebis(benzene), consists of a central methane (B114726) carbon atom to which two phenyl groups are attached.[1][2] This structure, often abbreviated as CH₂Ph₂, is the foundational backbone for the benzhydryl functional group.[1]
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Chemical Formula : C₁₃H₁₂[3]
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SMILES : c1ccc(Cc2ccccc2)cc1[4]
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InChI Key : CZZYITDELCSZES-UHFFFAOYSA-N[4]
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CAS Number : 101-81-5[5]
The molecular geometry around the central methylene (B1212753) carbon is tetrahedral, with the two phenyl rings adopting a non-planar orientation to minimize steric hindrance.
Physicochemical Properties
Diphenylmethane is a colorless to pale yellow crystalline solid or liquid with a characteristic pleasant, aromatic odor.[3][6] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 168.23 g/mol | [7] |
| Melting Point | 22-24 °C | [8] |
| Boiling Point | 264 °C | [8] |
| Density | 1.006 g/mL at 25 °C | [8] |
| Solubility in Water | 14 mg/L | [8] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene (B151609), and chloroform. | [3] |
| Flash Point | 130 °C | [7] |
| Refractive Index | 1.577 at 20 °C | [9] |
| Acidity (pKa) | 32.2 | [8] |
Synthesis and Purification
The most common and industrially significant method for synthesizing diphenylmethane is the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride, catalyzed by a Lewis acid such as aluminum chloride.[2][8]
Experimental Protocol: Friedel-Crafts Synthesis of Diphenylmethane
Materials:
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Anhydrous benzene
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Benzyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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5% Sodium hydroxide (B78521) (NaOH) solution
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Anhydrous calcium chloride (CaCl₂)
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Round-bottom flask with reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser, place 2 kg of anhydrous benzene and 10 g of amalgamated aluminum turnings.[7]
-
Heat the benzene to boiling on a steam bath.[7]
-
Turn off the steam and add 500 g of benzyl chloride at a rate that maintains boiling.[7] The evolving hydrogen chloride gas should be appropriately vented or trapped.[7]
-
After the addition is complete (approximately one hour), warm the mixture for an additional 10-15 minutes until the evolution of hydrogen chloride ceases.[7]
-
Cool the reaction mixture and decant the benzene solution from any tarry residue.[7]
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water in a separatory funnel.[7]
-
Dry the benzene solution over anhydrous calcium chloride.[7]
-
Distill off the excess benzene under atmospheric pressure.[7]
-
Fractionally distill the residue under reduced pressure, collecting the fraction boiling at 125–130 °C/10 mm Hg.[7]
-
The resulting product can be further purified by recrystallization from cold ethanol.[10]
Logical Workflow for Diphenylmethane Synthesis and Purification
Caption: Workflow for the synthesis and purification of diphenylmethane.
Chemical Reactivity and Key Reactions
The reactivity of diphenylmethane is primarily centered at the methylene bridge, which is activated by the two adjacent phenyl groups.
Oxidation to Benzophenone (B1666685)
Diphenylmethane can be oxidized to benzophenone. This transformation can be achieved using various oxidizing agents, including potassium dichromate in sulfuric acid or through catalytic oxidation with molecular oxygen over metal catalysts.[6][9]
Experimental Protocol: Catalytic Oxidation of Diphenylmethane Note: This is a generalized protocol based on literature descriptions.
Materials:
-
Diphenylmethane
-
Nano-sized Co-Mn catalyst supported on calcined cow bone[9]
-
Acetonitrile (solvent)
-
tert-Butyl hydroperoxide (TBHP) (oxidant)[9]
-
Reaction vessel with a magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel, add diphenylmethane, the Co-Mn catalyst, and acetonitrile.
-
Heat the mixture to 65 °C with stirring.[9]
-
Add tert-butyl hydroperoxide (TBHP) to initiate the oxidation.[9]
-
Maintain the reaction at 65 °C for 24 hours, monitoring the progress by techniques such as gas chromatography (GC).[9]
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The solvent and any remaining volatile reagents can be removed under reduced pressure to yield the crude benzophenone, which can be further purified by recrystallization or chromatography.
Halogenation
The methylene protons of diphenylmethane can be substituted by halogens, such as bromine, under radical conditions.[6]
Experimental Protocol: Bromination of Diphenylmethane Note: This is a generalized protocol.
Materials:
-
Diphenylmethane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM)[11]
-
AIBN (azobisisobutyronitrile) or UV light (radical initiator)
-
Reaction flask with a reflux condenser
Procedure:
-
Dissolve diphenylmethane in CCl₄ or DCM in a reaction flask.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude bromodiphenylmethane. Further purification can be achieved by chromatography.
Applications in Drug Development and Medicinal Chemistry
The diphenylmethane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihistaminic, anticholinergic, and anticancer effects.[6]
Diphenylmethane Derivatives as PPARα/γ Dual Agonists and Wnt/β-catenin Pathway Inhibitors
Recent research has identified chiral diphenylmethane derivatives as potent dual partial agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[2][12] These receptors are key regulators of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases. Furthermore, some of these derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[2]
Signaling Pathway Diagram: Dual Action of Diphenylmethane Derivatives
Caption: Dual action of diphenylmethane derivatives on PPAR and Wnt pathways.
Spectroscopic Data
The structure of diphenylmethane can be confirmed by various spectroscopic techniques.
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¹H NMR : The proton NMR spectrum of diphenylmethane is characterized by a singlet for the two methylene protons (CH₂) and a multiplet for the ten aromatic protons.
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¹³C NMR : The carbon-13 NMR spectrum shows distinct signals for the methylene carbon and the different carbons of the phenyl rings.[4]
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IR Spectroscopy : The infrared spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=C stretching vibrations of the aromatic rings.
Safety and Handling
Diphenylmethane is a combustible liquid and may cause skin and eye irritation.[3] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
Diphenylmethane is a compound of significant interest due to its versatile chemical nature and its prevalence as a core scaffold in numerous biologically active molecules. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, with a focus on practical experimental protocols and its relevance in drug discovery. The continued exploration of diphenylmethane derivatives is expected to yield novel therapeutic agents with improved efficacy and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New diphenylmethane derivatives as peroxisome proliferator-activated receptor alpha/gamma dual agonists endowed with anti-proliferative effects and mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]
- 4. Diphenylmethane(101-81-5) 13C NMR [m.chemicalbook.com]
- 5. Oxidation of diphenylmethanol to benzophenone | Chemical Education Xchange [chemedx.org]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US5041687A - Bromination process - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]
